

BMS-794833: A Potent Dual Inhibitor of c-Met and VEGFR2

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Compound of Interest		
Compound Name:	BMS-794833	
Cat. No.:	B606251	Get Quote

A Technical Overview of Preclinical Data

BMS-794833 is a potent, ATP-competitive small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) c-Met (also known as hepatocyte growth factor receptor or HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] This dual inhibitory activity positions BMS-794833 as a compelling agent for investigation in oncology, as both the c-Met and VEGFR signaling pathways are critical drivers of tumor growth, proliferation, angiogenesis, and metastasis. This technical guide provides an in-depth summary of the preclinical data on BMS-794833, focusing on its inhibitory potency, cellular activity, and the underlying signaling pathways it modulates.

In Vitro Inhibitory Potency

BMS-794833 demonstrates high potency against its primary targets, c-Met and VEGFR2, with half-maximal inhibitory concentrations (IC50) in the low nanomolar range. The compound also exhibits significant activity against other related kinases.



Target Kinase	IC50 (nM)
c-Met	1.7[1][2][3]
VEGFR2	15[1][2][3]
Ron	<3[1][2]
AxI	<3[1][2]
Flt-3	<3[1][2]

Cellular Activity

In cellular assays, **BMS-794833** effectively inhibits the proliferation of cancer cell lines that are dependent on c-Met signaling. Notably, in the GTL-16 gastric carcinoma cell line, which harbors an amplified and overexpressed c-Met gene, **BMS-794833** shows potent anti-proliferative effects.[4]

Cell Line	Cancer Type	IC50 (nM)
GTL-16	Gastric Carcinoma	39[2][3]
U2OS	Osteosarcoma	Lower than normal cells[5]
MG63	Osteosarcoma	Lower than normal cells[5]

Experimental Protocols

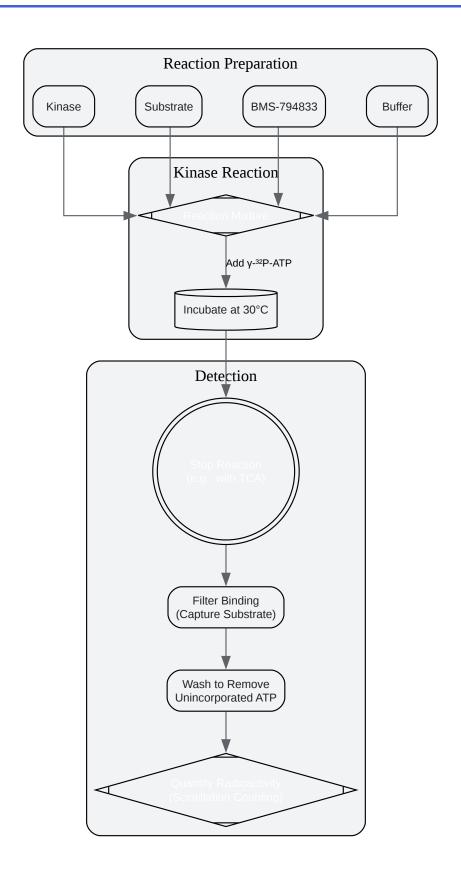
The following sections detail the methodologies employed to determine the in vitro potency and cellular activity of **BMS-794833**.

Biochemical Kinase Assay (Radiometric)

The inhibitory activity of **BMS-794833** against c-Met and other kinases is typically determined using a radiometric kinase assay. This method measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.

Workflow for Radiometric Kinase Assay





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Caption: Workflow of a typical radiometric kinase assay.



Materials and Reagents:

Kinase: Baculovirus-expressed GST-Met kinase.[2]

Substrate: Poly(Glu, Tyr) 4:1.[2]

ATP: Unlabeled ATP and y-32P-ATP.[2]

Reaction Buffer (1x): 20 mM Tris-HCl (pH 7.4), 1 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA.[2]

Stop Solution: Trichloroacetic acid (TCA).[2]

• Filter Plates: GF/C filter plates.[2]

Procedure:

- The kinase, substrate, and various concentrations of BMS-794833 are combined in the reaction buffer.
- The reaction is initiated by the addition of a mixture of unlabeled ATP and y-32P-ATP.
- The reaction mixture is incubated at 30°C for a defined period (e.g., 1 hour).[2]
- The reaction is terminated by the addition of TCA, which precipitates the proteins and substrate.[2]
- The reaction mixture is transferred to a filter plate, where the substrate is captured.
- The filter plate is washed to remove unincorporated y-32P-ATP.
- The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
- IC50 values are calculated by plotting the percentage of kinase inhibition against the concentration of BMS-794833.

Cellular Proliferation Assay (MTS/CCK8)



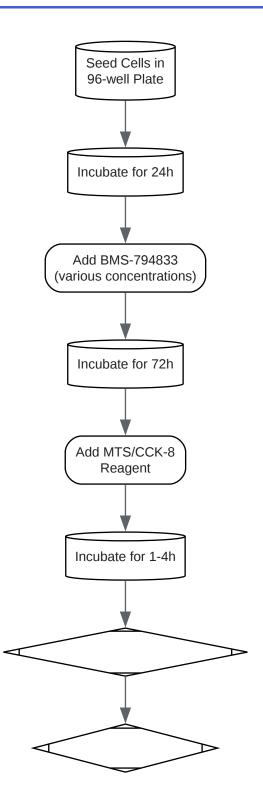




The effect of **BMS-794833** on the proliferation of cancer cell lines is commonly assessed using tetrazolium-based colorimetric assays such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or CCK-8 (Cell Counting Kit-8). These assays measure the metabolic activity of viable cells.

Workflow for Cellular Proliferation Assay





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Caption: General workflow for a cell proliferation assay.

Materials and Reagents:



- Cell Line: GTL-16 human gastric carcinoma cells.[2]
- Culture Medium: Appropriate cell culture medium supplemented with fetal calf serum.
- Compound: BMS-794833 dissolved in DMSO and diluted in culture medium.[2]
- Assay Reagent: MTS or CCK-8 solution.

Procedure:

- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.[2]
- The culture medium is replaced with fresh medium containing various concentrations of BMS-794833.
- The cells are incubated with the compound for a specified duration, typically 72 hours.[2]
- Following the incubation period, the MTS or CCK-8 reagent is added to each well.
- The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
- The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
- IC50 values are determined by plotting the percentage of cell viability against the concentration of BMS-794833.

Signaling Pathways Modulated by BMS-794833

BMS-794833 exerts its anti-tumor effects by inhibiting the signaling cascades downstream of c-Met and VEGFR2.

c-Met Signaling Pathway

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and



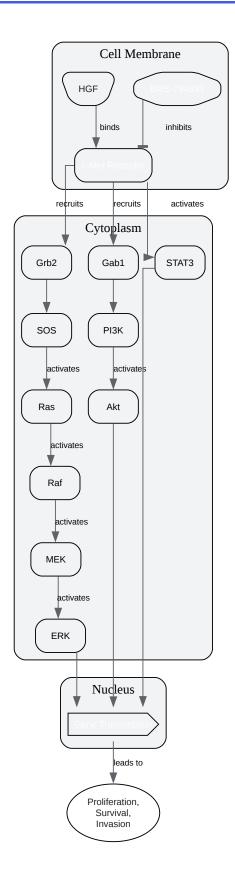




signaling molecules. This leads to the activation of several key downstream pathways that promote cell proliferation, survival, migration, and invasion. **BMS-794833**, by blocking the kinase activity of c-Met, prevents the initiation of these signaling cascades.

Simplified c-Met Signaling Pathway





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Caption: Inhibition of c-Met signaling by BMS-794833.

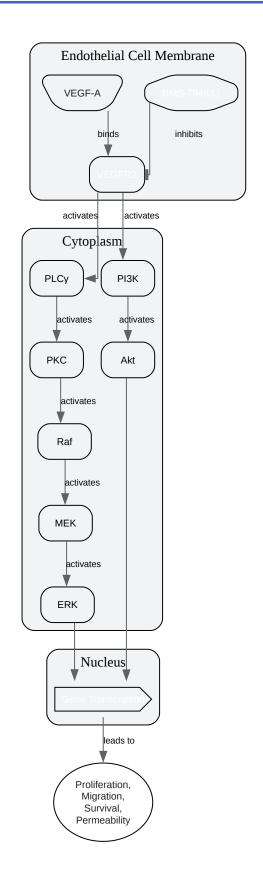


VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels. Its ligand, VEGF-A, stimulates endothelial cell proliferation, migration, and survival. By inhibiting VEGFR2, **BMS-794833** can disrupt the tumor blood supply, thereby impeding tumor growth. A recent study has also implicated the VEGFR/Ras/CDK2 pathway in the context of overcoming resistance to other therapies in osteosarcoma, suggesting a broader role for VEGFR inhibition by **BMS-794833**.[5]

Simplified VEGFR2 Signaling Pathway





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Caption: Inhibition of VEGFR2 signaling by BMS-794833.



In summary, **BMS-794833** is a potent dual inhibitor of c-Met and VEGFR2 with significant antiproliferative activity in relevant cancer cell models. Its mechanism of action involves the blockade of key signaling pathways that are fundamental to tumor growth and angiogenesis. This preclinical profile provides a strong rationale for its continued investigation as a potential therapeutic agent in oncology.

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